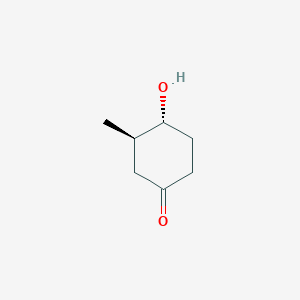

(3R,4R)-4-hydroxy-3-methylcyclohexan-1-one

Description

(3R,4R)-4-Hydroxy-3-methylcyclohexan-1-one (CAS: 125074-38-6) is a chiral cyclohexanone derivative with a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . The compound features a ketone group at position 1, a hydroxyl group at position 4, and a methyl substituent at position 3, all in the (3R,4R) stereochemical configuration. Key physical properties, such as boiling point and stability, remain undocumented in the available literature.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(3R,4R)-4-hydroxy-3-methylcyclohexan-1-one |

InChI |

InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3/t5-,7-/m1/s1 |

InChI Key |

BSSXPZSFKIABFR-IYSWYEEDSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)CC[C@H]1O |

Canonical SMILES |

CC1CC(=O)CCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-hydroxy-3-methylcyclohex-2-enone. This reaction typically uses a palladium catalyst under mild hydrogenation conditions to yield the desired product with high stereoselectivity.

Another method involves the asymmetric reduction of 4-hydroxy-3-methylcyclohexanone using chiral reducing agents or catalysts. This approach ensures the formation of the (3R,4R)-rel- isomer with high enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- often employs large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The use of chiral catalysts and optimized reaction conditions is crucial to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: 4-hydroxy-3-methylcyclohexanone can be converted to 4-oxo-3-methylcyclohexanone or 4-carboxy-3-methylcyclohexanone.

Reduction: The reduction of the carbonyl group yields 4-hydroxy-3-methylcyclohexanol.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: The compound is utilized in the production of fine chemicals, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Functional Group Variations

The compound’s structural analogs vary in substituent positions, stereochemistry, and functional groups, leading to distinct chemical and biological behaviors. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Positioning: The target compound’s 3-methyl-4-hydroxy arrangement on a cyclohexanone scaffold contrasts with 5-methyl-2-isopropenyl in FDB014470 . This difference alters ring strain and reactivity; for example, the isopropenyl group in FDB014470 may enhance electrophilic addition reactivity compared to the hydroxyl group in the target compound. The enone system (α,β-unsaturated ketone) in ’s compound increases conjugation, making it more reactive toward nucleophiles (e.g., Michael additions) than the saturated ketone in this compound .

Stereochemical Influence: The (3R,4R) configuration in the target compound and the (3R,4R,5S) stereochemistry in ’s pentafluorophenyl ester highlight how chiral centers govern molecular interactions. For instance, in , the (3R,4R) configuration in the cyclopentyl malonate derivative is critical for synthesizing carbocyclic arabinosylnucleosides, mimicking natural nucleosides’ binding properties .

However, the trimethyl groups in ’s compound introduce steric hindrance, possibly reducing solubility compared to the target compound .

Physical and Chemical Stability

- Crystal Packing : ’s pentafluorophenyl ester shows that (3R,4R) stereochemistry facilitates intramolecular hydrogen bonding, stabilizing crystal structures. The target compound’s hydroxyl group may similarly contribute to crystalline order, though this remains unverified .

- Thermal Stability : The absence of boiling point data for the target compound contrasts with ’s 5-methyl-2-isopropenyl derivative, which likely has lower thermal stability due to its unsaturated isopropenyl group .

Biological Activity

(3R,4R)-4-hydroxy-3-methylcyclohexan-1-one is a chiral compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 130.19 g/mol

- IUPAC Name : this compound

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a series of tests demonstrated that compounds with similar structural motifs showed promising activity against human cancer cell lines such as A2780, SiHa, HeLa, MCF-7, and MDA-MB-231. The structure–activity relationship (SAR) analysis revealed that the stereochemistry of the hydroxyl group and the presence of specific substituents play crucial roles in enhancing antiproliferative activity .

The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that this compound can modulate signaling pathways associated with cell survival and proliferation, particularly those involving cyclin-dependent kinases (CDKs) and apoptosis-related proteins .

Study 1: In Vitro Analysis

In a recent in vitro study, this compound was tested for its effect on the proliferation of HeLa cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 10 µM. Flow cytometry analysis showed increased apoptotic cells in treated groups compared to controls, suggesting that the compound induces apoptosis through intrinsic pathways .

Study 2: Structure-Activity Relationship

A comprehensive SAR study highlighted that modifications to the hydroxyl group significantly impacted biological activity. Compounds with an R configuration at the hydroxyl site showed enhanced activity compared to their S counterparts. This finding underscores the importance of stereochemistry in drug design and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.